![molecular formula C20H17F3N2O5 B14627590 2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate CAS No. 56047-11-1](/img/structure/B14627590.png)
2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate is a complex organic compound that features a quinoline moiety substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline ring is synthesized through a series of reactions, starting from aniline derivatives and involving cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Benzoic Acid Derivative: The quinoline derivative is then coupled with a benzoic acid derivative through an amide or ester linkage.
Hydroxylation: The final step involves the hydroxylation of the propyl group to introduce the dihydroxypropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its quinoline structure.
Material Science: Use in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigation of its interactions with biological macromolecules.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
- 2,3-Dihydroxypropyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate
- 2,3-Dihydroxypropyl 2-{[8-(trifluoromethyl)thioquinolin-4-yl]amino}benzoate
Uniqueness
2,3-Dihydroxypropyl 5-hydroxy-2-{[8-(trifluoromethyl)quinolin-4-yl]am
特性
CAS番号 |
56047-11-1 |
|---|---|
分子式 |
C20H17F3N2O5 |
分子量 |
422.4 g/mol |
IUPAC名 |
2,3-dihydroxypropyl 5-hydroxy-2-[[8-(trifluoromethyl)quinolin-4-yl]amino]benzoate |
InChI |
InChI=1S/C20H17F3N2O5/c21-20(22,23)15-3-1-2-13-17(6-7-24-18(13)15)25-16-5-4-11(27)8-14(16)19(29)30-10-12(28)9-26/h1-8,12,26-28H,9-10H2,(H,24,25) |
InChIキー |
RBFYACKGKXTHMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NC3=C(C=C(C=C3)O)C(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
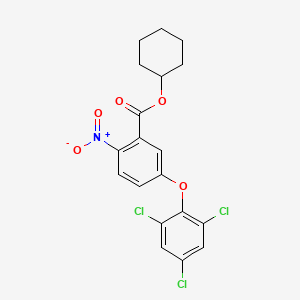

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
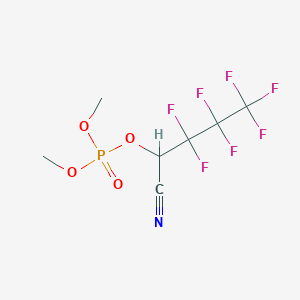
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

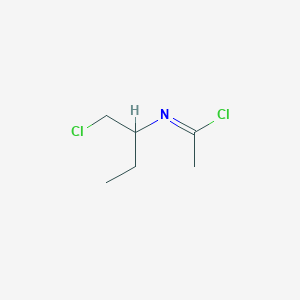
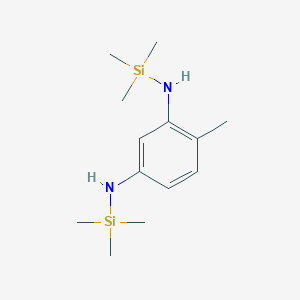

![N-[amino-(4-methylphenyl)methylidene]benzamide](/img/structure/B14627570.png)
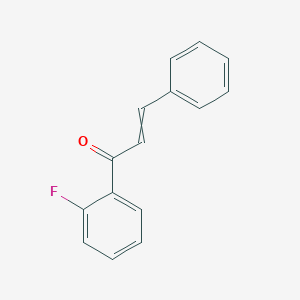
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanyl-L-glutamic acid](/img/structure/B14627584.png)
